![molecular formula C20H23NOS B14370320 Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- CAS No. 90280-16-3](/img/structure/B14370320.png)
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For instance, a Cp*Ir complex can be used to facilitate the N-heterocyclization of primary amines with diols . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods
Industrial production of piperidine derivatives often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Additionally, continuous flow reactions using Grignard reagents have been developed to produce various enantioenriched piperidines in good yields and high diastereoselectivities .
化学反応の分析
Types of Reactions
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of N-oxides back to the parent amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
科学的研究の応用
Piperidine derivatives are widely used in scientific research due to their diverse biological activities and chemical reactivity. Some key applications include:
Medicinal Chemistry: Piperidine derivatives are used as building blocks in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.
Organic Synthesis: These compounds serve as intermediates in the synthesis of complex organic molecules, including natural products and polymers.
Biological Research: Piperidine derivatives are used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: They are employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of piperidine, 1-[[(diphenylmethyl)thio]acetyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Phosphorinane: A six-membered ring containing one phosphorus atom.
Uniqueness
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the diphenylmethylthioacetyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and other applications .
特性
CAS番号 |
90280-16-3 |
|---|---|
分子式 |
C20H23NOS |
分子量 |
325.5 g/mol |
IUPAC名 |
2-benzhydrylsulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H23NOS/c22-19(21-14-8-3-9-15-21)16-23-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
InChIキー |
OZGSLYWJCGFHFG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CSC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)

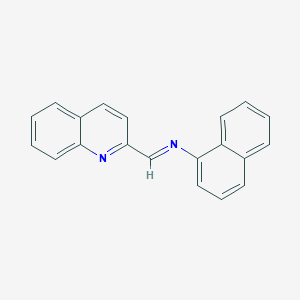
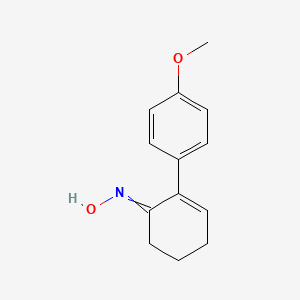
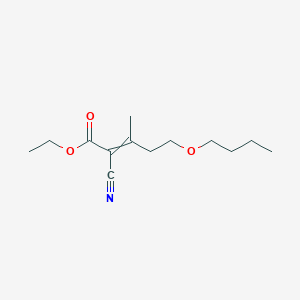

![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
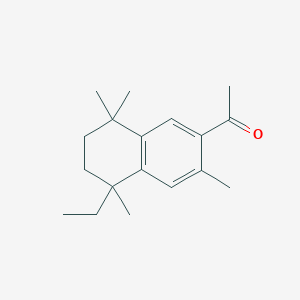
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
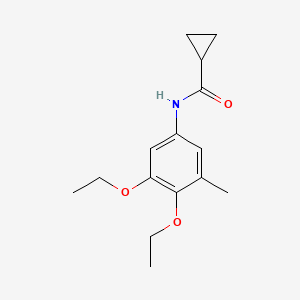
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

